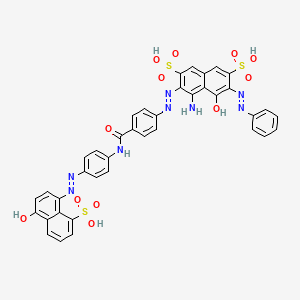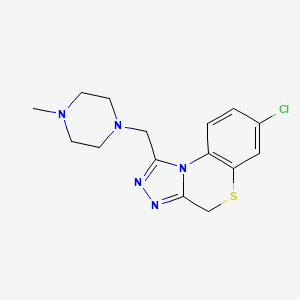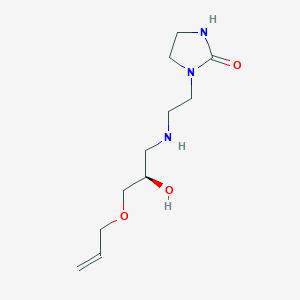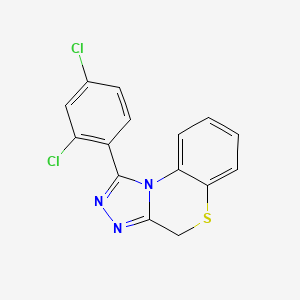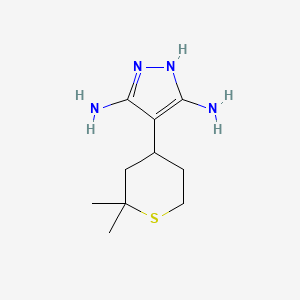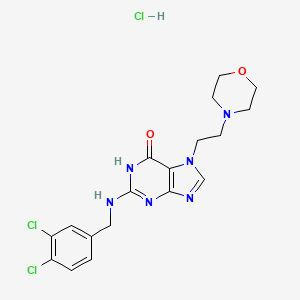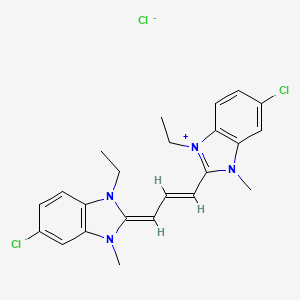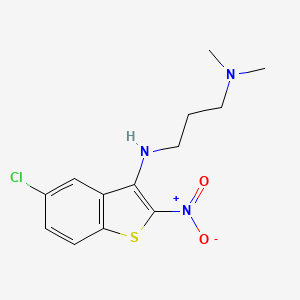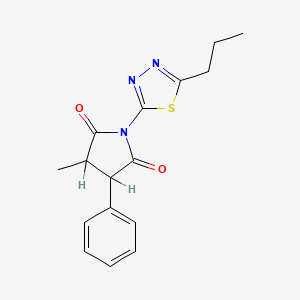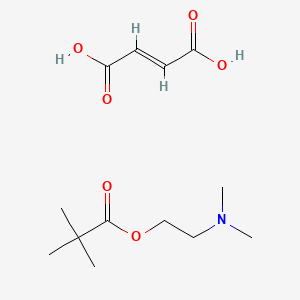
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2,2-dimethylpropanoate is a compound that combines the properties of an unsaturated dicarboxylic acid and an ester with a tertiary amine. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2,2-dimethylpropanoate typically involves the esterification of (E)-but-2-enedioic acid with 2-(dimethylamino)ethyl 2,2-dimethylpropanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the tertiary amine group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific functional properties.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The ester and amine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo chemical transformations also allows it to participate in metabolic pathways and biochemical reactions.
類似化合物との比較
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A similar compound with a methacrylate ester group instead of the (E)-but-2-enedioic acid moiety.
2-(dimethylamino)ethanol: A simpler compound with only the amine and alcohol functional groups.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2,2-dimethylpropanoate is unique due to the combination of an unsaturated dicarboxylic acid and an ester with a tertiary amine. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
129320-05-4 |
|---|---|
分子式 |
C13H23NO6 |
分子量 |
289.32 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H19NO2.C4H4O4/c1-9(2,3)8(11)12-7-6-10(4)5;5-3(6)1-2-4(7)8/h6-7H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
JOLCGXIUOXZNMR-WLHGVMLRSA-N |
異性体SMILES |
CC(C)(C)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)(C)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


